molecular formula C13H12O4 B1586660 3,5-Dimethoxy-2-naphthoic acid CAS No. 98410-68-5

3,5-Dimethoxy-2-naphthoic acid

Cat. No. B1586660
CAS RN: 98410-68-5
M. Wt: 232.23 g/mol
InChI Key: VTPNSKNCVKIPIX-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-2-naphthoic acid (DMNA) is a chemical compound that belongs to the group of naphthoic acids. It is a derivative of 2-naphthoic acid, also known as β-naphthoic acid. The molecular formula of DMNA is C13H12O4 . It is a yellow crystalline solid.


Synthesis Analysis

DMNA can be synthesized by the reaction of 3,5-dimethoxyphenyl magnesium bromide with 2-naphthoic acid chloride. Other methods for the synthesis of DMNA have been reported in the literature .


Molecular Structure Analysis

The molecular structure of DMNA consists of a naphthalene core substituted with two methoxy groups and a carboxylic acid group . The molecular weight of DMNA is 232.23 g/mol .


Physical And Chemical Properties Analysis

DMNA is a yellow crystalline solid. It is soluble in hot water, ethanol, and chloroform but insoluble in cold water. The melting point of DMNA is 167-171 °C .

Scientific Research Applications

3,5-Dimethoxy-2-naphthoic acid is used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, it is used as a reagent for the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It can also be used as a catalyst in various reactions, such as oxidation and hydrolysis. In biochemistry, this compound is used to study the metabolism of drugs and other substances in the body.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-2-naphthoic acid is not well understood. However, it is believed to act as a proton donor in certain reactions. It is also believed to be involved in the formation of reactive oxygen species (ROS), which can cause oxidative damage in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have antioxidant and anti-inflammatory effects. It has also been shown to reduce the expression of certain genes involved in inflammation and cell death.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-Dimethoxy-2-naphthoic acid in lab experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for the use of 3,5-Dimethoxy-2-naphthoic acid in scientific research. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug synthesis and catalysis. Additionally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Finally, its use as a reagent in organic synthesis could be explored further.

Safety and Hazards

DMNA is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling DMNA .

properties

IUPAC Name

3,5-dimethoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-11-5-3-4-8-6-10(13(14)15)12(17-2)7-9(8)11/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPNSKNCVKIPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C(C=C21)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361388
Record name 3,5-dimethoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98410-68-5
Record name 3,5-dimethoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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